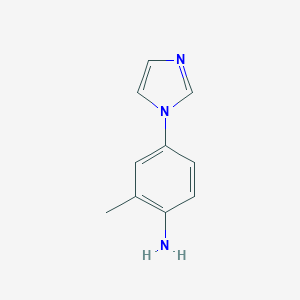

4-(1H-Imidazol-1-yl)-2-methylaniline

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

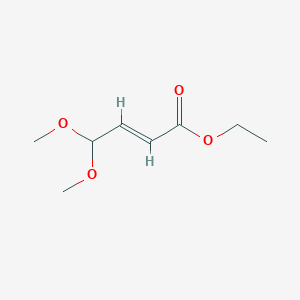

Imidazole derivatives can be synthesized by various methods. For instance, enaminone, (2 E )-1- [4- (1 H -imidazol-1-yl) phenyl]-4-methylpent-2-en-1-one ( II) was synthesized by refluxing 1- [4- (1 H -imidazol-1-yl) phenyl] ethan-1-one ( I) with dimethylforamide dimethylacetal (DMF–DMA) under solvent-free condition for 12 hours .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods. For example, FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, Claisen–Schmidt condensation of 4- (1 H -imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound ( E )-3- [4- (1 H -imidazol-1-yl)phenyl]-1- (4-methylphenyl)prop-2-en-1-one .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Antifungal Applications

4-(1H-Imidazol-1-yl)-2-methylaniline: derivatives have shown strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This condition is a spectrum of respiratory diseases that can range from mild to fatal, particularly affecting immunocompromised individuals. The compound’s antifungal properties make it a candidate for further study in the treatment of this disease.

Antibacterial Properties

Research indicates that certain imidazole derivatives exhibit significant antibacterial activity. For instance, compounds synthesized from imidazole have been tested against common pathogens like E. coli , S. aureus , and B. subtilis , showing marked activity . This suggests potential for developing new antibacterial agents.

Antimicrobial Potential

Imidazole-containing compounds have been synthesized and evaluated for their antimicrobial potential against a variety of bacteria, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . These studies are crucial in the ongoing search for new treatments against drug-resistant strains of bacteria.

Organic Synthesis

The imidazole ring is a key component in organic synthesis, serving as a building block for various chemical reactions. For example, the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone yields novel compounds with potential therapeutic applications .

Coordination Chemistry

Imidazole derivatives are used in the synthesis of coordination polymers. These materials have interesting properties and potential applications in catalysis, gas storage, and separation processes .

Chemotherapeutic Value

Imidazole is the core structure in many drugs due to its broad range of chemical and biological properties. Derivatives of imidazole show activities such as antitumor, antidiabetic, anti-allergic, and antipyretic, among others . This makes it a valuable synthon in drug development.

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)-2-methylaniline is the Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Imidazole derivatives, such as 4-(1H-Imidazol-1-yl)-2-methylaniline, are known to interact with a variety of targets and exhibit a broad range of biological activities .

Mode of Action

It is known that imidazole derivatives can bind to the heme center of enzymes, inhibiting their function . This suggests that 4-(1H-Imidazol-1-yl)-2-methylaniline may interact with its target, iNOS, and inhibit its function, thereby affecting the production of NO.

Biochemical Pathways

The biochemical pathways affected by 4-(1H-Imidazol-1-yl)-2-methylaniline are likely related to the role of iNOS and NO in the body. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, inhibiting iNOS could potentially affect these processes . .

Result of Action

The molecular and cellular effects of 4-(1H-Imidazol-1-yl)-2-methylaniline’s action are likely related to its inhibition of iNOS and the subsequent reduction in NO production. This could potentially affect a variety of physiological processes where NO plays a role, such as vasodilation, immune response, and neurotransmission .

Safety and Hazards

Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.

properties

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazol-1-yl)-2-methylaniline | |

CAS RN |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

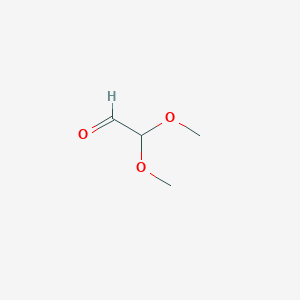

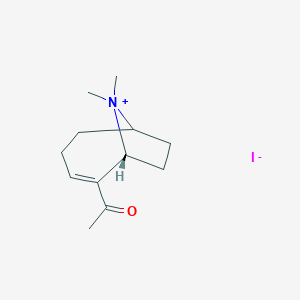

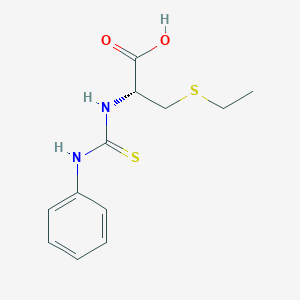

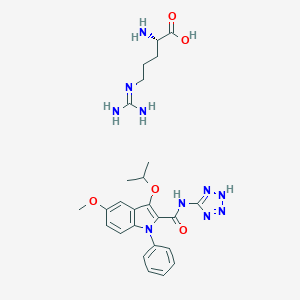

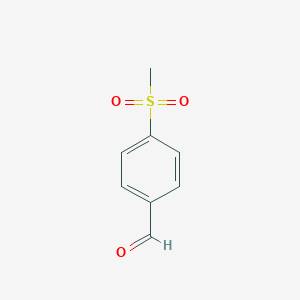

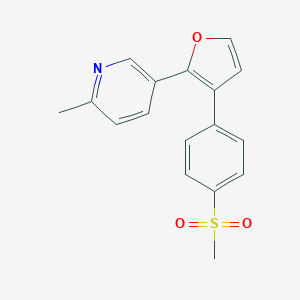

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)